(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride
Description
(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride is a chiral amine derivative featuring a biphenyl scaffold substituted with a methoxy group at the 2' position and an ethylamine moiety at the 4-position. The (S)-stereochemistry at the chiral center is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity.
Properties
IUPAC Name |
(1S)-1-[4-(2-methoxyphenyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2;/h3-11H,16H2,1-2H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPHAPFAOZQDR-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide and a base such as potassium carbonate.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric reduction of the corresponding ketone using a chiral catalyst.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the biphenyl core or the amine group can lead to various reduced derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Reduced biphenyl derivatives or secondary amines.
Substitution: Nitro or halogen-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including as a neurotransmitter analog or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, neurotransmission, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl-Ethanamine Derivatives
Key Observations:
- Electron-Withdrawing Effects: The trifluoromethoxy group in the analog from introduces strong electron-withdrawing properties, which may improve binding affinity to target receptors but reduce solubility .
- Stereochemical Impact: The (S)-configuration in the target compound distinguishes it from racemic mixtures, as seen in and , where enantiomeric purity is crucial for activity .
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